molecular formula C19H16ClFO3 B5796477 6-chloro-7-[(4-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(4-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5796477
M. Wt: 346.8 g/mol
InChI Key: BKSPFVBKALCHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-7-[(4-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenylmethoxy group at the 7th position, and a propyl group at the 4th position of the chromenone scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(4-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced at the 6th position through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenylmethoxy Group: The fluorophenylmethoxy group can be attached at the 7th position through an etherification reaction using a suitable fluorophenylmethanol derivative and a base like potassium carbonate.

    Addition of the Propyl Group: The propyl group can be introduced at the 4th position through an alkylation reaction using a propyl halide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(4-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

6-chloro-7-[(4-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(4-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

6-chloro-7-[(4-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    Gefitinib: A quinazoline derivative with a similar fluorophenyl group, used as an anticancer agent.

    Erlotinib: Another quinazoline derivative with similar therapeutic applications.

    Lapatinib: A dual tyrosine kinase inhibitor with a similar chemical structure.

Properties

IUPAC Name

6-chloro-7-[(4-fluorophenyl)methoxy]-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFO3/c1-2-3-13-8-19(22)24-17-10-18(16(20)9-15(13)17)23-11-12-4-6-14(21)7-5-12/h4-10H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSPFVBKALCHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.